2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one, also known as edaravone, is a heterocyclic compound classified as a pyrazolone derivative. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a versatile building block in organic synthesis due to its reactive amino group at the 4-position of the pyrazolone ring. [, , , ] This amino group readily participates in various chemical transformations, leading to the synthesis of diverse pyrazolone derivatives with potential applications in various scientific disciplines.
2,3-Dimethyl-3-pyrazolin-5-one is a heterocyclic compound characterized by its five-membered ring structure, which includes two nitrogen atoms and a ketone functional group. This compound has garnered significant attention due to its diverse biological and pharmacological applications, including analgesic, antipyretic, and anti-inflammatory properties. Its chemical formula is with a CAS number of 3201-28-3 .
2,3-Dimethyl-3-pyrazolin-5-one belongs to the class of pyrazolones, which are known for their utility in medicinal chemistry. It is often synthesized from readily available precursors like methyl hydrazine and ethyl acetoacetate. The compound is classified as a ketone due to the presence of the carbonyl group in its structure, making it an important building block in organic synthesis .
The synthesis of 2,3-Dimethyl-3-pyrazolin-5-one can be conducted through several methods. A common approach involves the reaction of methyl hydrazine with ethyl acetoacetate. This reaction typically occurs in ethanol or methanol as solvents and can be carried out at temperatures ranging from 0°C to 78°C for durations between 1 to 16 hours. The process yields the desired compound with high efficiency.
In industrial settings, solvent-free methods are preferred for environmental considerations. For instance, the same reaction can be performed without solvents, enhancing cost-effectiveness and sustainability.
The reaction mechanism involves the nucleophilic attack of methyl hydrazine on the carbonyl carbon of ethyl acetoacetate, followed by cyclization to form the pyrazolone ring structure. The efficiency of this synthesis can be improved using microwave irradiation, which accelerates reaction rates and increases yields significantly .
The molecular structure of 2,3-Dimethyl-3-pyrazolin-5-one features a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The ketone group is located at position five of the pyrazolone ring.
2,3-Dimethyl-3-pyrazolin-5-one participates in various chemical reactions:
Common reagents for these reactions include halogens for substitution reactions and various oxidizing agents for oxidation processes. The products formed through these reactions vary based on the specific conditions and reagents employed .
The mechanism of action of 2,3-Dimethyl-3-pyrazolin-5-one primarily relates to its biological activities:
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial and anticancer activities as well .
These properties highlight its stability under normal laboratory conditions and its potential hazards when handled improperly.
2,3-Dimethyl-3-pyrazolin-5-one has a wide array of scientific applications:
The medicinal significance of pyrazolone derivatives originated with Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), marking the first therapeutic application of this heterocyclic scaffold. This breakthrough demonstrated potent analgesic and antipyretic properties, stimulating systematic exploration of pyrazolone analogues for enhanced pharmacological profiles. Over the following century, strategic molecular modifications yielded clinically impactful agents across diverse therapeutic areas. By the mid-20th century, derivatives like aminophenazone and metamizole emerged as mainstay therapies for pain and fever management, with metamizole recognized as one of the strongest antipyretics available [2].
The 21st century witnessed FDA approval of structurally sophisticated pyrazolone drugs addressing complex pathologies:
Table 1: Milestone Pyrazolone-Based Pharmaceuticals
Compound | Therapeutic Application | Approval Era |
---|---|---|
Antipyrine | Analgesic/Antipyretic | 1883 (Pre-FDA) |
Metamizole | Perioperative/Cancer Pain Management | 1920s |
Aminophenazone | Liver Function Diagnostics via CYP450 Metabolism | Mid-20th Century |
Edaravone | Neuroprotection in ALS | 2017 |
Eltrombopag | Idiopathic Thrombocytopenic Purpura | 2008 |
This evolution underscores the pyrazolone nucleus’s versatility in addressing unmet medical needs through targeted structural optimization. Contemporary research continues to expand this pharmacopeia with candidates like sulfamazone (antimicrobial) and nifenazone (analgesic) under investigation [2].
The 3-pyrazolin-5-one core (C₅H₈N₂O; MW 112.13 g/mol) features a five-membered ring with adjacent nitrogen atoms at positions 1 and 2, carbonyl at C5, and sp³-hybridized C4. This scaffold exhibits three key structural variables governing bioactivity:
Table 2: Structural Diversity in 3-Pyrazolin-5-one Derivatives
Core Structure | Substituent (Position) | Molecular Formula | MW (g/mol) | Key Property |
---|---|---|---|---|
2,3-Dimethyl-3-pyrazolin-5-one | None (N1-H) | C₅H₈N₂O | 112.13 | Metal chelation site |
4-Iodo-2,3-dimethyl-1-phenyl- derivative | I (C4); Ph (N1) | C₁₁H₁₁IN₂O | 314.12 | Enhanced antimicrobial activity |
1-(3-Difluoromethoxyphenyl) derivative | OCHF₂ (N1) | C₁₂H₁₂F₂N₂O₂ | 254.24 | Improved metabolic stability |
1-(p-(Difluoromethylthio)phenyl) derivative | SCHF₂ (N1) | C₁₂H₁₂F₂N₂OS | 270.30 | Gram-negative antibacterial activity |
Structure-Activity Relationship (SAR) studies reveal critical bioactivity determinants:
The 3-pyrazolin-5-one system exhibits dynamic keto-enol tautomerism, profoundly influencing ligand-target interactions. Nuclear magnetic resonance (NMR) and X-ray crystallographic studies confirm three dominant tautomeric forms:
Fig. 1: Tautomeric Equilibrium in 2,3-Dimethyl-3-pyrazolin-5-one
Keto Form (Major) Enol Form (Minor) 4,5-Diketo Form O OH O|| || ||/ \ / \ / \N─N CH₃ N═N CH₃ N═N CH₃ | | | | | |CH₃ CH₃ CH₃ CH₃ CH₃ C═O
This equilibrium dictates pharmacological behavior through three mechanisms:
Tautomeric stabilization via intramolecular hydrogen bonding in Schiff base derivatives (e.g., 4-((2-hydroxybenzylidene)amino) antipyrine) enhances antimicrobial activity by 4–8-fold against Candida spp. This occurs through optimized permeability and target binding where the imine (C=N) and phenolic OH groups create a rigid, planar conformation [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: